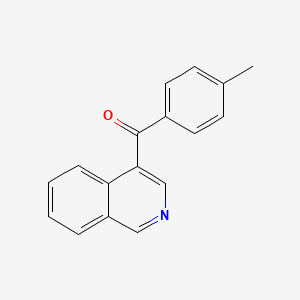
4-(4-Methylbenzoyl)isoquinoline
Übersicht
Beschreibung
4-(4-Methylbenzoyl)isoquinoline is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Isoquinoline alkaloids, a class of compounds to which 4-(4-methylbenzoyl)isoquinoline belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Isoquinoline alkaloids, in general, have been reported to interact with their targets in a variety of ways, leading to changes in cellular function
Biochemical Pathways
Isoquinoline alkaloids are known to influence a variety of biochemical pathways, particularly those related to infective pathogens and neurodegenerative disorders .
Result of Action
Isoquinoline alkaloids are known to exert diverse biological activities, which suggests that this compound may have similar effects .
Biologische Aktivität
4-(4-Methylbenzoyl)isoquinoline is a compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant research findings, including case studies and data tables.
- Chemical Formula : C16H13NO
- CAS Number : 1187169-56-7
- Molecular Weight : 237.28 g/mol
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds in the isoquinoline class exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Isoquinolines have been studied for their ability to inhibit bacterial growth and exhibit antifungal properties.
- Anticancer Properties : Some isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Antiviral Activity
A study on isoquinoline derivatives demonstrated that certain compounds possess significant anti-HIV activity. For instance, a series of isoquinolines were evaluated for their ability to antagonize the CXCR4 receptor, which is crucial for HIV entry into host cells. Compounds showed low nanomolar activity against CXCR4, indicating potential as therapeutic agents for HIV treatment .
Antimalarial Properties
Research involving isoquinolines has also highlighted their potential as antimalarial agents. A study focused on 3-methylisoquinoline derivatives found that some compounds inhibited the growth of Plasmodium falciparum in vitro, providing a basis for further development as antimalarial drugs .
Case Study 1: Anticancer Activity
In a recent study, various isoquinoline derivatives were synthesized and tested against cancer cell lines. The results indicated that specific substitutions on the isoquinoline ring significantly enhanced cytotoxicity against breast cancer cells. The compound this compound was among those showing promising results, with IC50 values indicating effective inhibition of cell proliferation.
Case Study 2: Antimicrobial Effects
Another investigation assessed the antimicrobial properties of isoquinoline derivatives against several bacterial strains. The study found that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
Research Findings
Eigenschaften
IUPAC Name |
isoquinolin-4-yl-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)16-11-18-10-14-4-2-3-5-15(14)16/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKBAUCLCAPHQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















